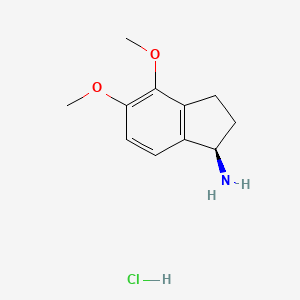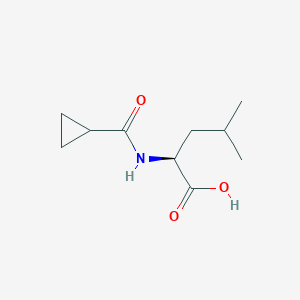
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid
Übersicht
Beschreibung
Organic compounds like “(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid” are usually described by their molecular formula, structure, and functional groups. They may also be classified based on their properties and uses .
Synthesis Analysis
The synthesis of organic compounds involves a series of chemical reactions that transform starting materials into the desired product. Retrosynthetic analysis is a common strategy used in planning the synthesis of complex molecules .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of an organic compound can be studied using various techniques, including titration, spectroscopy, and chromatography. The reactions can also be modeled and predicted using computational chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
One of the notable applications of related compounds is in the development of fluorescent chemosensors. 4-Methyl-2,6-diformylphenol (DFP), a compound with structural similarities, serves as a crucial fluorophoric platform for designing chemosensors capable of detecting a wide range of analytes. These chemosensors exhibit high selectivity and sensitivity, marking significant advancements in the detection of metal ions, anions, and neutral molecules. The utilization of DFP-based chemosensors underscores the potential of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in similar applications (Roy, 2021).
Medicinal Chemistry
In medicinal chemistry, the exploration of small molecules for their potential therapeutic benefits is ongoing. Jasmonic acid (JA) and its derivatives, while not directly related to (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, exemplify the interest in lipid-derived compounds for drug development. Research on JA and its derivatives as drugs and prodrugs sheds light on the broader potential of lipid-derived compounds, including (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, in the creation of new therapeutics (Pirbalouti, Sajjadi, & Parang, 2014).
Toxicology
The toxicology and environmental impact of chemical compounds are critical areas of study. For example, the research on 2,4-dichlorophenoxyacetic acid (2,4-D) offers insights into the toxicity and mutagenicity of herbicides, providing a framework for studying the environmental and health impacts of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid and similar compounds. This area highlights the importance of understanding both the beneficial applications and potential risks associated with chemical compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(cyclopropanecarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-6(2)5-8(10(13)14)11-9(12)7-3-4-7/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHILZKCMPBLRES-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



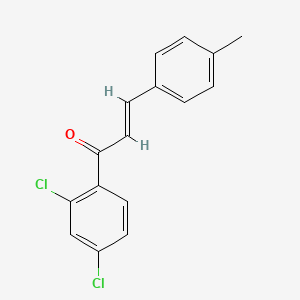
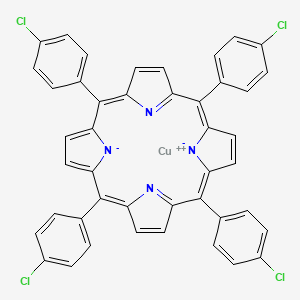


![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)
![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)
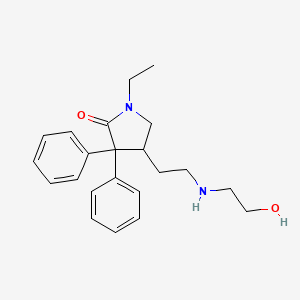

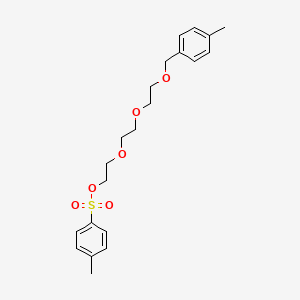
![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)
![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)
